molecular formula C15H13NO3 B13950659 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole CAS No. 55076-25-0

5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole

Cat. No.: B13950659
CAS No.: 55076-25-0
M. Wt: 255.27 g/mol
InChI Key: FLOGBNXQVGRYTO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole is an organic compound that belongs to the class of dioxazoles This compound is characterized by the presence of a dioxazole ring, which is a five-membered ring containing two oxygen atoms and one nitrogen atom The compound also features a methoxyphenyl group and a phenyl group attached to the dioxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to oxidative cyclization using reagents such as iodine or bromine in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or acetic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted dioxazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

Compared to similar compounds, 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole exhibits unique properties due to the presence of the dioxazole ring This ring structure imparts different electronic and steric characteristics, which can influence the compound’s reactivity and interactions with biological targets

Properties

CAS No.

55076-25-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-1,4,2-dioxazole

InChI

InChI=1S/C15H13NO3/c1-17-13-9-7-12(8-10-13)15-18-14(16-19-15)11-5-3-2-4-6-11/h2-10,15H,1H3

InChI Key

FLOGBNXQVGRYTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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